molecular formula C4H2F4O4 B1211353 Tetrafluorosuccinic acid CAS No. 377-38-8

Tetrafluorosuccinic acid

Cat. No. B1211353
CAS RN: 377-38-8
M. Wt: 190.05 g/mol
InChI Key: YUDUFRYTKFGQCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tetrafluorosuccinic acid and its derivatives can be synthesized through various chemical pathways. For instance, N-substituted diamides of difluoromalonic and tetrafluorosuccinic acids have been prepared, and the molecular and crystal structure of one such diamide of tetrafluorosuccinic acid was determined by x-ray structural analysis, highlighting the compound's complex synthesis and structural elucidation (Fokin et al., 1989).

Molecular Structure Analysis

The molecular structure of tetrafluorosuccinic acid derivatives, such as N,N′-bis(2-carboxyethyl)diamide, has been characterized using x-ray structural analysis. This provides a deep understanding of the compound's geometry and electronic structure, which are crucial for predicting its reactivity and interactions with other molecules (Fokin et al., 1989).

Chemical Reactions and Properties

Tetrafluorosuccinic acid undergoes various chemical reactions, forming a range of interesting compounds. For example, its reactions with nucleophiles can lead to the formation of fluorosulfonyldifluoroacetic acid derivatives, which serve as versatile reagents in difluoromethylation and trifluoromethylation reactions, significantly expanding the scope of carbene-based difluoromethylation reactions (Zhang et al., 2014).

Physical Properties Analysis

The physical properties of tetrafluorosuccinic acid, such as its solubility, melting point, and stability, are critical for its handling and application in various chemical processes. While specific studies on these properties were not identified in the search, they can be inferred from related compounds and their behavior in chemical syntheses and applications.

Chemical Properties Analysis

Tetrafluorosuccinic acid's chemical properties, including its acidity, reactivity towards different reagents, and potential to form stable compounds, are essential for its use in organic synthesis and material science. Its derivatives, such as tetrafluorosuccinic anhydride, have measured electron affinities, showcasing the compound's reactivity and potential for use in electron-rich environments (Cooper & Compton, 1974).

Scientific Research Applications

Electron Attachment and Ionization Studies

Tetrafluorosuccinic acid has been studied for its electron affinities and ionization properties. In research conducted by Cooper and Compton (1974), electron attachment and cesium collisional ionization techniques were employed to explore the molecular electron affinities of tetrafluorosuccinic anhydride. The study found significant dissociative electron attachment producing various negative ions, indicating the compound's potential in fields such as materials science and analytical chemistry (Cooper & Compton, 1974).

Synthesis and Structural Analysis

The synthesis and x-ray structural analysis of N-substituted diamides of tetrafluorosuccinic acids have been topics of interest in the chemical synthesis realm. Fokin et al. (1989) successfully synthesized new N-substituted diamides of tetrafluorosuccinic acids and elucidated the molecular and crystal structure of one such compound, contributing to the understanding of its chemical properties and potential applications in material science and organic synthesis (Fokin et al., 1989).

Hybrid Inorganic-Organic Materials

Tetrafluorosuccinic acid has been utilized in the ionothermal synthesis of hybrid inorganic-organic frameworks, demonstrating the versatility of this compound in materials science. Hulvey et al. (2009) synthesized new phases containing perfluorinated dicarboxylate ligands, showing the potential of tetrafluorosuccinic acid in creating novel materials with unique properties (Hulvey et al., 2009).

Fluorination Reagents and Applications

The derivatives and reactivity of tetrafluorosuccinic acid-related compounds have significant implications in fluorination chemistry. Zhang et al. (2014) discussed the synthesis, reactivity, and applications of various fluorosulfonyldifluoroacetic acid derivatives, highlighting the role of tetrafluorosuccinic acid derivatives in the design of drug candidates and synthesis of functional materials (Zhang et al., 2014).

Catalytic Dehydrogenation

In the field of catalysis, tetrafluorosuccinic acid has been employed in the formation of dinuclear ruthenium complexes that catalyze the acceptorless dehydrogenation of secondary alcohols. Buijtenen et al. (2006) demonstrated the synthesis and catalytic activity of such complexes, providing insights into the potential applications of tetrafluorosuccinic acid in catalytic processes (Buijtenen et al., 2006).

Safety And Hazards

Tetrafluorosuccinic acid causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2,2,3,3-tetrafluorobutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H2F4O4/c5-3(6,1(9)10)4(7,8)2(11)12/h(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDUFRYTKFGQCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(=O)O)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059928
Record name Perfluorobutanedioic acid
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Molecular Weight

190.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Tetrafluorosuccinic acid

CAS RN

377-38-8
Record name 2,2,3,3-Tetrafluorobutanedioic acid
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Record name Perfluorosuccinic acid
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Record name Tetrafluorosuccinic acid
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Record name Butanedioic acid, 2,2,3,3-tetrafluoro-
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Record name Perfluorobutanedioic acid
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Record name Tetrafluorosuccinic acid
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Record name PERFLUOROSUCCINIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
164
Citations
E Yoshida, M Tanaka, T Takata - Colloid and Polymer Science, 2005 - Springer
… and higher aggregation number than tetrafluorosuccinic acid. The micellization proceeded through the … acid had more mobility of the core blocks than those by tetrafluorosuccinic acid. …
Number of citations: 19 link.springer.com
J van Buijtenen, J Meuldijk, JAJM Vekemans… - …, 2006 - ACS Publications
… Here, we report on novel tetrafluorosuccinic acid (TFSA) analogues of 1 not requiring additional acid. With these complexes, high activity and excellent selectivity were observed in the …
Number of citations: 93 pubs.acs.org
M Hauptschein, CS Stokes… - Journal of the American …, 1952 - ACS Publications
… rapidly hydrolyzed to tetrafluorosuccinic acid (corresponding to … proven to be tetrafluorosuccinic acid (1 mole). These results … various derivatives of tetrafluorosuccinic acid and hydrogen …
Number of citations: 31 pubs.acs.org
EJP Fear, J Thrower, J Veitch - Journal of Applied Chemistry, 1955 - Wiley Online Library
… Padbury & Kropa* obtained tetrafluorosuccinic anhydride (bp 54.8-55") by the action of phosphorus oxychloride on tetrafluorosuccinic acid, whilst Henne & Richtere reported bp 54-55 " …
Number of citations: 18 onlinelibrary.wiley.com
EJP Fear, J Thrower - Journal of Applied Chemistry, 1955 - Wiley Online Library
… with aqueous potassium permanganate afforded tetrafluorosuccinic acid in fair yield, thus … , which appeared to be mainly tetrafluorosuccinic acid. The absence of heptafluoroadipic acid4…
Number of citations: 13 onlinelibrary.wiley.com
B Fuchs, U Scheler - Applied Magnetic Resonance, 2004 - Springer
… Tetrafluorosuccinic acid in solution was used asa model system and paramagnetic copper sulphate CuSO 4 added to quantify the effect on the relaxation times. The shift of the minima …
Number of citations: 2 link.springer.com
A Korematsu, T Furuzono… - Journal of Polymer …, 2003 - Wiley Online Library
… In the first step, a telechelic diamine was prepared by the reaction of 3,4′-diaminodiphenylether and tetrafluorosuccinic acid in the presence of 1,3-dicyclohexylcarbodiimide as a …
Number of citations: 5 onlinelibrary.wiley.com
P Mateus, A Jacquet, A Méndez-Ardoy, A Boulloy… - Chemical …, 2021 - pubs.rsc.org
… Compared to tartaric acid, binding of 2,2-difluorosuccinic acid or 2,2,3,3-tetrafluorosuccinic acid resulted in symmetry breaking due to deprotonation of only one of the two carboxylic …
Number of citations: 8 pubs.rsc.org
ASK Dzik-Jurasz, J Wolber, T Prock, DJ Collins… - Magnetic resonance …, 2001 - Elsevier
… The experimentally derived relationship between albumin concentration and the T1 relaxation time of a fluorinated marker, tetrafluorosuccinic acid (TFSA) was used to calculate the …
Number of citations: 8 www.sciencedirect.com
DEM Evans, JC Tatlow - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… Permanganate oxidation afforded tetrafluorosuccinic acid, identified as two well-characterised derivatives. Bromine addition gave a dibromo-octafluorocyclohexene fraction, probably a …
Number of citations: 17 pubs.rsc.org

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